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Executive Summary

Fenazaquin (CAS 120928-09-8) represents a significant advancement in quinazoline chemistry with

specific acaricidal activity against economically important mite species. First introduced in 1993, this

mitochondrial electron transport inhibitor has established itself as an important tool in integrated pest

management programs across various agricultural systems [1]. Fenazaquin's unique biochemical

properties stem from its specific action at Site I of the mitochondrial respiratory chain, distinguishing it

from other acaricide classes and making it valuable for resistance management [2] [1]. Recent studies have

expanded understanding of its environmental profile and potential applications, including emerging research

on its use for controlling Varroa destructor mites in apiculture, though this application requires further

assessment of sublethal effects on honeybee larvae [2]. The compound continues to be subject to ongoing

research and regulatory review, with its current EU approval status extending until 2025-08-31 [1].

Introduction and Chemical Profile

Fenazaquin (IUPAC name: 4-tert-butylphenethyl quinazolin-4-yl ether) is a synthetic quinazoline

derivative with specific acaricidal properties developed for controlling phytophagous mites in agricultural
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systems [1]. The molecule consists of a quinazoline heterocycle connected via an ether linkage to a 4-tert-

butylphenethyl group, creating a highly lipophilic structure that influences both its biological activity and

environmental behavior [1]. The compound typically presents as colorless crystals with a melting point of

80.5°C and decomposes before reaching its boiling point, indicating reasonable thermal stability under

normal storage conditions [1].

From a regulatory perspective, fenazaquin is classified under IRAC MoA Group 21A, specifically

targeting mitochondrial complex I electron transport [1]. This classification is significant for resistance

management programming, as it represents a mode of action distinct from other commonly used acaricides.

The compound has undergone extensive regulatory review and is currently approved under EU Regulation

1107/2009 with an expiry date of 2025-08-31, and is not currently listed as a candidate for substitution [1].

The global market for fenazaquin continues to evolve with increasing consideration of Environmental,

Social, and Governance (ESG) factors, driving innovations in greener synthesis methods and sustainable

application practices [3].

Table 1: Basic physicochemical properties of fenazaquin

Property Value Conditions Reference

Molecular formula C₂₀H₂₂N₂O - [1]

Molecular mass 306.40 g/mol - [1]

Melting point 80.5 °C - [1]

Water solubility 0.102 mg/L 20°C, pH 7 [1]

Log P 5.51 20°C, pH 7 [1]

Vapor pressure Low Not volatile [1]

Discovery and Mechanism of Action

Historical Development and Discovery
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Fenazaquin was first reported in 1992 and introduced to the market in 1993, emerging from research into

quinazoline derivatives with biological activity [1]. The discovery process involved systematic

investigation of structure-activity relationships within the quinazoline chemical class, which was known for

diverse biological properties including insecticidal and acaricidal effects [2]. Researchers identified that

specific substitution patterns on the quinazoline core, particularly when linked to lipophilic aromatic

systems, conferred potent acaricidal activity against economically important mite species [2] [1]. The

development of fenazaquin represented an important advancement in acaricide chemistry, as it provided a

new mode of action distinct from other commercially available products, offering solutions for resistance

management in field populations that had developed resistance to other chemical classes.

Biochemical Mechanism of Action

Fenazaquin exerts its acaricidal effect through inhibition of mitochondrial electron transport at Site I

(Complex I) in the respiratory chain [2] [1]. This specific target site distinguishes it from other acaricide

classes such as METI inhibitors (like fenpyroximate and pyridaben) that act at different sites within the

mitochondrial electron transport chain. The inhibition of electron transport disrupts cellular energy

production by impairing ATP synthesis, leading to rapid cessation of feeding, immobility, and ultimately

death in target mite species [2].

The molecular basis for this activity stems from fenazaquin's ability to bind to the ubiquinone binding site

of Complex I, preventing the normal electron transfer from NADH to ubiquinone [1]. This disruption of

mitochondrial function is particularly effective against arthropod pests, with studies demonstrating that

fenazaquin causes remarkable mortality in various mite species including Tetranychus urticae and Varroa

destructor [2]. At the biochemical level, exposure to fenazaquin triggers metabolic disturbances

characterized by alterations in carbohydrate metabolism, amino acid metabolism, and lipid metabolism, as

evidenced by metabolomic studies in honeybee larvae [2].
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Fenazaquin acts by inhibiting mitochondrial electron transport at Complex I, disrupting cellular energy

production and causing mortality in target mites.

Synthesis Methods and Optimization

Green Synthesis Approach

A notable advancement in fenazaquin production is the development of a green synthesis method that

addresses environmental concerns associated with traditional manufacturing processes. This approach

focuses on reducing hazardous waste and improving atomic economy while maintaining high yield and

purity. The green synthesis method utilizes phosphoryl trichloride (POCl₃) as a key reagent in the

chlorination reaction of 4(3H)-quinazolinone, which serves as a critical intermediate [4].

The optimized green synthesis protocol proceeds as follows: 4(3H)-quinazolinone is suspended in an

appropriate organic solvent, preferably dichloromethane or toluene, followed by dropwise addition of
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phosphoryl trichloride with continuous mechanical stirring at controlled temperatures between 0-5°C [4].

The reaction mixture is then warmed to room temperature and stirred for an additional 2-5 hours to complete

the chlorination reaction. After the reaction is complete, the mixture is carefully neutralized with a sodium

carbonate solution, followed by washing with water to remove impurities [4]. The organic layer is separated

and concentrated under reduced pressure to yield 4-chloroquinazoline as a key intermediate. This

intermediate is subsequently reacted with 4-tert-butylphenethyl alcohol in the presence of a base catalyst to

form fenazaquin through an etherification reaction [4].

The environmental benefits of this green approach include reduced wastewater generation and elimination

of highly toxic chlorination agents such as thionyl chloride, phosphorus pentachloride, or triphosgene that

are commonly employed in traditional synthesis methods [4]. Additionally, this method simplifies post-

processing treatment and improves overall safety profile while maintaining high yield and product purity

suitable for commercial application.

Conventional Synthesis Pathways

Traditional synthesis routes for fenazaquin typically involve a multi-step process beginning with 4-tert-

butylbenzene ethanol as the starting material. One common method involves bromination of this starting

compound using N-bromosuccinimide (NBS) in dichloromethane, followed by purification through

washing and column chromatography to yield the intermediate (4-tert-butylphenyl) bromoethane [5] [1].

In the subsequent step, this intermediate undergoes reaction with 4-hydroxyquinazoline in an organic solvent

system, with temperatures ranging from 0 to 100°C depending on the specific protocol [5]. The reaction

typically involves controlled dropwise addition of reagents followed by insulation for several hours to ensure

complete reaction. The crude product is then processed through solvent removal, washing, and

recrystallization to obtain fenazaquin with high purity [5]. Alternative conventional methods may employ

different halogenation agents or coupling strategies, but generally follow this two-step approach of

generating a reactive halide intermediate followed by ether formation with the quinazoline moiety.

Table 2: Comparison of fenazaquin synthesis methods
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Parameter Green Synthesis Method Conventional Method

Key chlorination
reagent

Phosphoryl trichloride (POCl₃) Thionyl chloride, phosphorus
pentachloride, or triphosgene

Solvent systems Dichloromethane, toluene, 1,2-
dichloroethane

Dichloromethane, tetrahydrofuran,
diethyl ether

Temperature range 0-100°C (step-dependent) 0-100°C (step-dependent)

Environmental

impact

Reduced wastewater, eliminated

highly toxic reagents

Higher wastewater generation, more

toxic reagents

Post-processing Simplified treatment More complex purification

Yield High (specific values not provided) High (specific values not provided)

4(3H)-Quinazolinone
Starting Material

Green Synthesis PathPOCl₃ reagent

Conventional Path

SOCl₂/PCl₅ reagents Chlorination Reaction

Reduced waste

More toxic waste
4-Chloroquinazoline
(Key Intermediate)

Etherification with
4-tert-butylphenethyl alcohol Fenazaquin Product

Click to download full resolution via product page

Fenazaquin synthesis involves chlorination and etherification steps, with green methods using safer reagents

to reduce environmental impact.

Efficacy and Biological Activity

Spectrum of Activity and Applications

Fenazaquin demonstrates a broad acaricidal spectrum primarily targeting economically important mite

species across various agricultural systems. Field studies have established its effectiveness against key pests

including Panonychus species (citrus red mites), Tetranychus species (spider mites), and Eutetranychus
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species [1]. The compound has shown remarkable efficacy in practical applications, with research

documenting that fenazaquin can achieve over 70% egg mortality of Tetranychus urticae at recommended

field rates [2]. Further supporting its field performance, additional studies reported that a 0.0025%

concentration of fenazaquin effectively controlled 60.94% of T. urticae populations on rose plants [2].

Fenazaquin is commercially formulated primarily as a suspension concentrate (SC) that is diluted with

water and applied as a spray, with common brand names including Magister F, Pride Ultra, and Turkoise [1].

Its approved applications span various crop systems, with particular importance in fruit trees including

apples, pears, and citrus; nut crops; and ornamental plants [1]. The compound's lipophilic nature (log P =

5.51) contributes to its residual activity on plant surfaces, while its low water solubility (0.102 mg/L) limits

excessive penetration into plant tissues, making it particularly suitable for surface-feeding mite species [1].

Emerging Applications and Recent Findings

Recent investigations have explored the potential of fenazaquin for managing Varroa destructor, a

devastating parasitic mite of honeybees, with studies demonstrating 92% mortality of V. destructor within 24

hours of exposure [2]. Semi-field evaluations further supported these findings, showing 80% V. destructor

mortality after 42 days of fenazaquin exposure, while maintaining honeybee mortality below 16% in adult

bees [2]. However, comprehensive risk assessment studies have revealed potential concerns regarding

sublethal effects on honeybee larvae, including disruptions to hemolymph metabolome and gut microbiome

at higher application rates [2].

Research on honeybee larvae has demonstrated that chronic exposure to low-dose fenazaquin does not

significantly affect larval development, but higher doses significantly increase larval mortality, extend

developmental time, and elevate deformity rates in emerged adults [2]. At the metabolic level, fenazaquin

exposure primarily disturbs carbohydrate metabolism, amino acid metabolism, and lipid metabolism in

honeybee larval hemolymph, indicating potential metabolic stress responses [2]. These findings highlight the

importance of precise application rates and timing to minimize non-target effects while maintaining effective

pest control.

Ecotoxicological and Environmental Profile
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Toxicity to Non-Target Organisms

Fenazaquin exhibits a differential toxicity profile across various non-target species, which is crucial for

environmental risk assessment. The compound is classified as moderately toxic to mammals but

demonstrates higher toxicity to aquatic invertebrates and fish, necessitating careful management to prevent

contamination of water bodies [1]. Recent research has provided enhanced understanding of its effects on

pollinators, particularly honeybees, revealing that while adult bees show relatively low acute toxicity, larval

stages are more sensitive to fenazaquin exposure [2].

Specific ecotoxicological studies indicate that fenazaquin significantly alters the gut microbiome

composition in honeybee larvae, reducing beneficial bacterial populations such as Lactobacillus and

Bifidobacterium that play important roles in nutrient absorption and pathogen defense [2]. Additionally,

chronic exposure to sublethal doses disrupts larval antioxidative, detoxification, and immune functions,

potentially increasing susceptibility to other environmental stressors [2]. These findings underscore the

importance of considering sublethal effects in comprehensive risk assessments, particularly for non-target

arthropods that provide essential ecosystem services like pollination.

Environmental Fate and Behavior

Fenazaquin's environmental profile is characterized by high persistence in soil and water systems, with a

reported half-life (DT₅₀) of approximately 45 days under typical environmental conditions [2] [1]. The

compound's high lipophilicity (log P = 5.51) and low water solubility contribute to strong adsorption to soil

organic matter, limiting its potential for leaching into groundwater [1]. However, these same properties raise

concerns about bioaccumulation in aquatic sediments and potential impacts on benthic organisms.

The compound demonstrates low volatility under normal environmental conditions, reducing concerns about

atmospheric transport and redistribution [1]. In aquatic systems, fenazaquin tends to partition into sediments

where it may persist for extended periods, potentially affecting sediment-dwelling organisms. While the

compound is not classified as a groundwater contaminant of concern under typical use patterns, its

persistence necessitates careful monitoring in areas with repeated applications to prevent accumulation in

soil systems [1].

Table 3: Environmental fate and ecotoxicological properties of fenazaquin
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Parameter Value Test Organisms/Conditions Reference

Soil DT₅₀ 45 days Typical field conditions [2]

Aquatic toxicity High to moderate Fish, invertebrates, algae [1]

Bee toxicity (adult) <16% mortality Semi-field conditions [2]

Bee larval effects Significant at high

doses

Metabolic and developmental

impacts

[2]

Mammalian toxicity Moderate Oral exposure [1]

Bioaccumulation
potential

High Based on log P = 5.51 [1]

Regulatory Status and Resistance Management

Global Regulatory Status

Fenazaquin maintains approved status in multiple global regions under various regulatory frameworks.

The compound is currently included in the European Union's pesticide database with approval under EC

Regulation 1107/2009 until 31 August 2025 [1]. The dossier rapporteurs for fenazaquin in the EU are

Germany and Poland, reflecting the compound's regulatory oversight structure [1]. Importantly, fenazaquin

is not currently designated as a Candidate for Substitution in the EU, indicating that regulatory authorities

have not identified concerns warranting replacement with alternative substances having lower risk profiles

[1].

Beyond the EU, fenazaquin holds registrations in other significant agricultural markets including Morocco

and various countries in Asia and the Americas [1]. The United States Environmental Protection Agency has

assigned fenazaquin the chemical code 044501, facilitating tracking and regulatory management within the

U.S. pesticide registration system [1]. The global market for fenazaquin continues to evolve, with increasing

emphasis on Environmental, Social, and Governance (ESG) considerations that are shaping manufacturing

practices, application methods, and overall market dynamics [3].
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Resistance Management Strategies

Field resistance to fenazaquin has been documented in populations of Tetranychus urticae (two-spotted

spider mite), emphasizing the importance of proactive resistance management in preservation of product

efficacy [1]. As a mitochondrial electron transport inhibitor (Group 21A), fenazaquin represents a valuable

tool in rotation programs with acaricides possessing different modes of action to delay resistance

development.

Recommended resistance management strategies include:

Rotation programs: Alternating fenazaquin with acaricides from different IRAC classification groups

(e.g., METI I, METI II, METI III, or spirocyclic tetronates) to reduce selection pressure [1]
Threshold-based applications: Using fenazaquin only when mite populations exceed economic

threshold levels rather than calendar-based applications
Mixture products: Combining fenazaquin with complementary acaricides having different modes of

action, though this approach requires careful evaluation of potential synergistic effects [6]
Monitoring programs: Implementing regular resistance monitoring to detect shifts in field

susceptibility and adjust management strategies accordingly

The rising prominence of resistance issues aligns with broader industry trends where effective resistance

management has become integral to sustainable agricultural practices and product stewardship [7].

Conclusion and Future Perspectives

Fenazaquin remains a valuable tool in modern integrated pest management programs nearly three decades

after its initial introduction. Its unique biochemical properties and specific mode of action continue to

provide effective control of economically important mite species in various agricultural systems. Recent

research has expanded understanding of both its potential applications (such as Varroa mite control in

apiculture) and its sublethal effects on non-target organisms (particularly honeybee larvae), highlighting the

need for balanced risk-benefit assessment in regulatory decisions and use patterns [2].

Future development directions for fenazaquin and related quinazoline compounds include:

Formulation innovations: Advancements in delivery systems that enhance target specificity while

reducing environmental exposure
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Green chemistry approaches: Continued optimization of synthesis methods to reduce

environmental footprint and improve safety profiles [4] [5]
Resistance management: Development of strategic use patterns that preserve long-term efficacy

through integration with other control tactics [7] [1]
Expanded applications: Responsible exploration of new pest control niches where the compound's

specific properties provide advantages over alternatives

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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